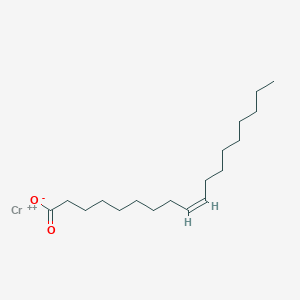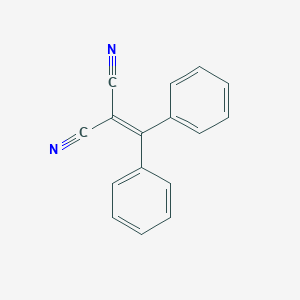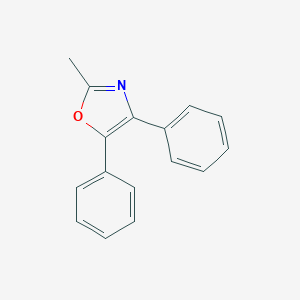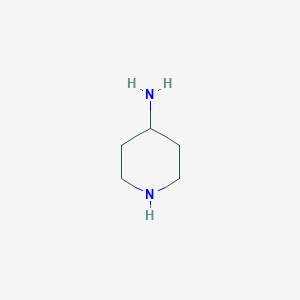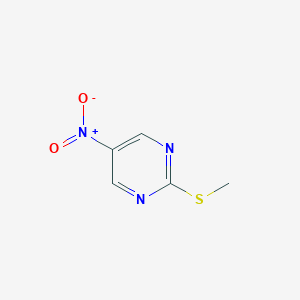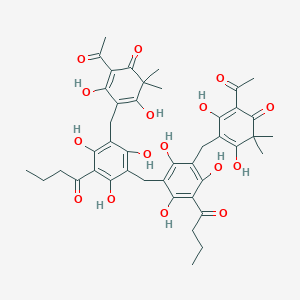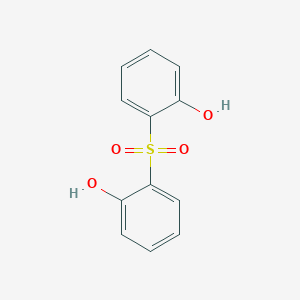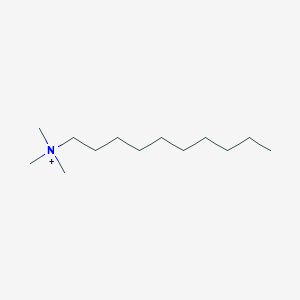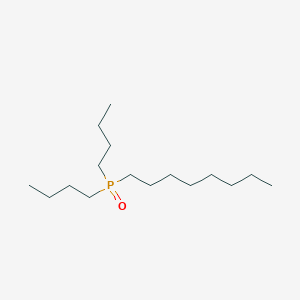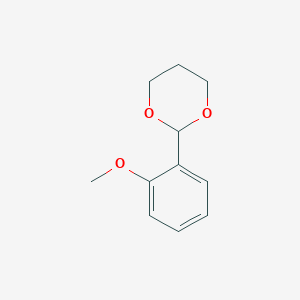
2-(2-Methoxyphenyl)-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyphenyl)-1,3-dioxane, also known as piperonyl acetate, is an organic compound that is widely used in the field of chemistry. It is a colorless liquid that has a sweet and floral odor. This compound is used in various fields, including the pharmaceutical industry, perfumery, and agriculture.
Mechanism Of Action
The mechanism of action of 2-(2-Methoxyphenyl)-1,3-dioxane is not well understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body, which can lead to various physiological effects.
Biochemical And Physiological Effects
2-(2-Methoxyphenyl)-1,3-dioxane has been shown to have various biochemical and physiological effects. It has been found to have antifungal and antibacterial properties, which make it useful in the production of insecticides and other pesticides. Additionally, it has been shown to have anticoagulant properties, which make it useful in the production of pharmaceutical compounds.
Advantages And Limitations For Lab Experiments
The advantages of using 2-(2-Methoxyphenyl)-1,3-dioxane in lab experiments include its high yield, simplicity of synthesis, and its wide range of applications. However, the limitations include its potential toxicity and its limited solubility in certain solvents.
Future Directions
There are several future directions for the research and development of 2-(2-Methoxyphenyl)-1,3-dioxane. One potential direction is the development of new synthetic methods that are more efficient and environmentally friendly. Additionally, there is potential for the development of new pharmaceutical compounds that are based on the structure of 2-(2-Methoxyphenyl)-1,3-dioxane. Finally, there is potential for the development of new insecticides and other pesticides that are based on the properties of 2-(2-Methoxyphenyl)-1,3-dioxane.
Conclusion:
In conclusion, 2-(2-Methoxyphenyl)-1,3-dioxane is an important organic compound that has a wide range of applications in various fields. Its synthesis method is simple and efficient, and it has been shown to have various biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for research and development that hold promise for the future.
Synthesis Methods
The synthesis of 2-(2-Methoxyphenyl)-1,3-dioxane is typically carried out through the reaction of piperonal with acetic anhydride in the presence of a catalyst, such as sulfuric acid. The reaction produces 2-(2-Methoxyphenyl)-1,3-dioxane acetate, which is then purified through distillation. This method is widely used in the industry due to its simplicity and high yield.
Scientific Research Applications
2-(2-Methoxyphenyl)-1,3-dioxane is used in various scientific research applications, including the synthesis of other organic compounds. It is commonly used as a precursor in the synthesis of fragrances, such as heliotropin and coumarin. It is also used in the production of insecticides, such as pyrethrins, which are used to control pests in agriculture. Additionally, it is used in the synthesis of pharmaceutical compounds, such as antihistamines and anticoagulants.
properties
CAS RN |
13309-95-0 |
|---|---|
Product Name |
2-(2-Methoxyphenyl)-1,3-dioxane |
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-1,3-dioxane |
InChI |
InChI=1S/C11H14O3/c1-12-10-6-3-2-5-9(10)11-13-7-4-8-14-11/h2-3,5-6,11H,4,7-8H2,1H3 |
InChI Key |
NIVJIFNSJCMTQY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2OCCCO2 |
Canonical SMILES |
COC1=CC=CC=C1C2OCCCO2 |
synonyms |
1,3-Dioxane,2-(2-methoxyphenyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



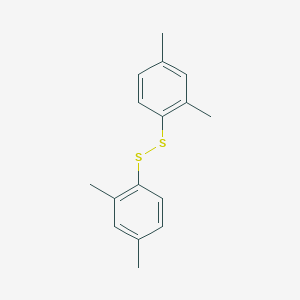
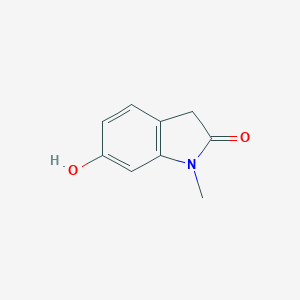
![α,α-Bis[3-(dimethylamino)propyl]-1-naphthaleneacetic acid ethyl ester](/img/structure/B84685.png)
